molecular formula C14H17ClN2O B1274239 N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride CAS No. 73664-32-1

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride

Cat. No. B1274239
CAS RN: 73664-32-1
M. Wt: 264.75 g/mol
InChI Key: PERIBNMFKALPTM-UHFFFAOYSA-N
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Description

The compound "N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various naphthylacetamide derivatives and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the tautomerism of N-(2-hydroxy-1-naphthylidene)amino acid derivatives is explored, indicating the existence of keto-amine forms in the solid state . Additionally, the synthesis of related compounds, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, and their biological evaluation as opioid kappa agonists, is described . These studies contribute to the understanding of the structural and functional diversity within the naphthylacetamide class of compounds.

Synthesis Analysis

The synthesis of related naphthylacetamide derivatives involves various strategies. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . This method indicates that similar compounds, such as "N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride," could potentially be synthesized through amide bond formation under controlled conditions.

Molecular Structure Analysis

The molecular structure of naphthylacetamide derivatives is characterized by various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone was determined, revealing a non-planar molecule with a dihedral angle between the naphthaldehyde and 4-chloroaniline planes . Such structural analyses are crucial for understanding the conformation and potential reactivity of "N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride."

Chemical Reactions Analysis

The reactivity of naphthylacetamide derivatives can be inferred from the reactions they undergo. N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield various compounds, including angular heterocyclic compounds . This suggests that "N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride" may also participate in reactions with amines, potentially leading to the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylacetamide derivatives are determined through experimental measurements and computational methods. For example, the compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . These properties are important for predicting the solubility, stability, and intermolecular interactions of "N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride."

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride plays a role in heterocyclic synthesis, contributing to the development of novel compounds with antimicrobial properties. Fadda et al. (2015) explored the synthesis of pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives using 1-naphthyl-2-cyanoacetamide, a compound closely related to N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride. These compounds demonstrated mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Fadda, Rabie, Etman, & Fouda, 2015).

Alzheimer's Disease Research

In Alzheimer's disease research, derivatives of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride have been used in imaging studies. Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer's disease. This technique aids in diagnostic assessments and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Preconcentration and Measurement of Palladium

In analytical chemistry, N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride derivatives are used for the preconcentration of palladium from aqueous solutions. Terada, Matsumoto, & Taniguchi (1983) demonstrated that thionalide, a derivative, on silica gel could rapidly preconcentrate microgram levels of palladium from water, allowing for efficient atomic absorption spectrometric measurement (Terada, Matsumoto, & Taniguchi, 1983).

Synthesis of Naphthyloxy Derivatives for Pharmacological Evaluation

In pharmacology, derivatives of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride have been synthesized for potential therapeutic applications. Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides and found that these compounds possessed significant antiamnesic activity, indicating potential in memory enhancement treatments (Piplani, Jindal, Gupta, Malik, Tiwari, & Kulkarni, 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on the safety and hazards of “N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride” is not available .

properties

IUPAC Name

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7H,8-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIBNMFKALPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223888
Record name Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride
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Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride

CAS RN

73664-32-1
Record name N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride
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Record name Acetamide, hydrochloride
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Record name Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride
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Record name N-(2-Aminoethyl)-2-(1-naphthyl)-acetamide hydrochloride
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Record name N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE HYDROCHLORIDE
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